![molecular formula C32H30MgN8-2 B12343642 magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12343642.png)
magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene is a complex organometallic compound. Organometallic compounds are characterized by the presence of a metal atom bonded to organic ligands. This particular compound features magnesium as the central metal atom, coordinated with a highly intricate organic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex organometallic compounds typically involves multi-step reactions. The initial step often includes the preparation of the organic ligand, followed by the introduction of the metal center under controlled conditions. Specific reagents, solvents, and catalysts are used to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of complex organometallic compounds requires scalable and efficient methods. This often involves optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Conversely, reduction reactions involve the gain of electrons, decreasing the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various organic halides or nucleophiles.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state complex, while reduction could produce a lower oxidation state species.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions, facilitating the formation of complex molecules.
Biology
In biological research, organometallic compounds are often explored for their potential as therapeutic agents, particularly in cancer treatment.
Medicine
The compound may be investigated for its pharmacological properties, including its ability to interact with biological targets.
Industry
In industrial applications, such compounds can be used in materials science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The organic ligands can facilitate binding to enzymes or receptors, modulating their activity. The magnesium center may play a crucial role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Magnesium porphyrins: These compounds feature magnesium coordinated with a porphyrin ring, similar in complexity to the given compound.
Magnesium phthalocyanines: Another class of magnesium-containing organometallic compounds with extensive applications.
Uniqueness
The uniqueness of magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene lies in its highly intricate structure, which may confer unique reactivity and specificity in its applications.
Properties
Molecular Formula |
C32H30MgN8-2 |
|---|---|
Molecular Weight |
550.9 g/mol |
IUPAC Name |
magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene |
InChI |
InChI=1S/C32H30N8.Mg/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-2,7-10,15-16,19-22,27-28H,3-6,11-14H2;/q-4;+2 |
InChI Key |
IKJOURMGQFTAPW-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2C3/N=C/4\[N-]/C(=N\C5[N-]/C(=N\C6=C7C(=C([N-]6)/N=C(/C2CC1)\[N-]3)C=CC=C7)/C8C5CCCC8)/C9=CC=CC=C49.[Mg+2] |
Canonical SMILES |
C1CCC2C(C1)C3[N-]C2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7CCCCC7C([N-]6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12343568.png)

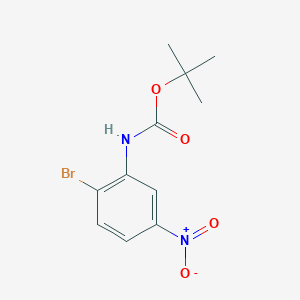
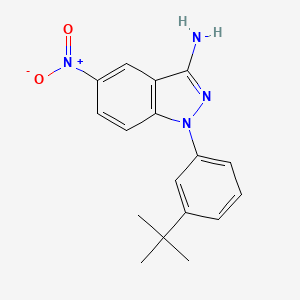
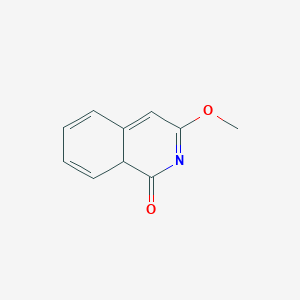
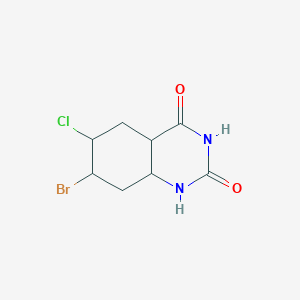
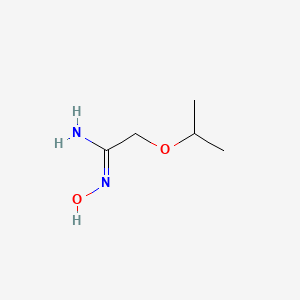
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B12343614.png)
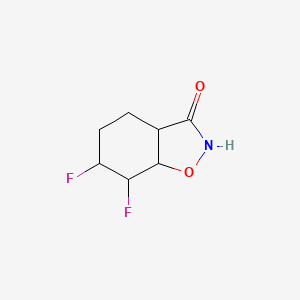

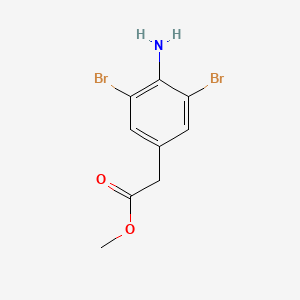
![6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343653.png)
